2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Overview
Description
2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene can be achieved through several methods. One common approach involves the use of fluorinating agents in the presence of a suitable catalyst. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the presence of palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts is crucial in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one substituent on the aromatic ring with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Halogenating Agents: Used in substitution reactions to introduce halogen atoms into the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce oxygenated compounds .
Scientific Research Applications
2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Another fluorinated aromatic compound with similar chemical properties.
2-Chloro-4-fluorobenzaldehyde: Used in similar synthetic applications and has comparable reactivity.
Uniqueness
2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-4-[chloro(difluoro)methoxy]-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-3-4(1-2-6(5)10)13-7(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOMPMVWFDDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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